molecular formula C18H18N6OS B10870586 (4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10870586
M. Wt: 366.4 g/mol
InChI Key: MVAOHHKAFUJBTM-UHFFFAOYSA-N
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Description

(4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, an imidazole ring, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The starting materials often include 1,3-benzothiazole, 1H-imidazole, and pyrazolone derivatives. The synthetic route may involve:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.

    Formation of the Imidazole Ring: This can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Formation of the Pyrazolone Core: This can be synthesized by the reaction of hydrazine with β-keto esters.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core.

    Reduction: Reduction reactions can occur at the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and imidazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazolone core may yield corresponding ketones or carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, (4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where benzothiazole and imidazole derivatives have shown efficacy.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the benzothiazole and imidazole rings.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, while the imidazole ring can bind to metal ions, influencing various biochemical pathways. The pyrazolone core can act as a pharmacophore, interacting with specific proteins to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but different substitution pattern.

    2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-thione: Similar structure with a thione group instead of a ketone.

Uniqueness

The uniqueness of (4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its combination of three distinct pharmacophores: benzothiazole, imidazole, and pyrazolone

Properties

Molecular Formula

C18H18N6OS

Molecular Weight

366.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H18N6OS/c1-11(20-8-7-13-9-19-10-21-13)16-12(2)23-24(17(16)25)18-22-14-5-3-4-6-15(14)26-18/h3-6,9-10,23H,7-8H2,1-2H3,(H,19,21)

InChI Key

MVAOHHKAFUJBTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCC4=CN=CN4)C

Origin of Product

United States

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